molecular formula C17H16N4S2 B13356346 Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

Cat. No.: B13356346
M. Wt: 340.5 g/mol
InChI Key: NMBCXMFAYVFVGZ-UHFFFAOYSA-N
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Description

Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylamine with carbon disulfide and hydrazine hydrate to form the intermediate 1,2,4-triazole-3-thiol. This intermediate is then reacted with isopropyl bromide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For example, its anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation. The triazole and thiadiazole rings facilitate binding to the active sites of these enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and naphthyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C17H16N4S2

Molecular Weight

340.5 g/mol

IUPAC Name

6-naphthalen-1-yl-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H16N4S2/c1-11(2)22-10-15-18-19-17-21(15)20-16(23-17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3

InChI Key

NMBCXMFAYVFVGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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